Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855996
InChI: InChI=1S/C15H17NO4/c1-10-8-11-12(17)4-6-16(7-5-14(18)20-3)15(11)13(9-10)19-2/h4,6,8-9H,5,7H2,1-3H3
SMILES:
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate

CAS No.:

Cat. No.: VC15855996

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate -

Specification

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
IUPAC Name methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanoate
Standard InChI InChI=1S/C15H17NO4/c1-10-8-11-12(17)4-6-16(7-5-14(18)20-3)15(11)13(9-10)19-2/h4,6,8-9H,5,7H2,1-3H3
Standard InChI Key UFODIBLNBSZVPN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC(=O)OC

Introduction

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is a quinoline derivative, characterized by its unique structure featuring a methoxy group, a methyl group, and a propanoate moiety attached to a quinoline core. This compound belongs to a class of organic molecules known for their diverse biological activities and applications in pharmaceutical research.

Synthesis and Chemical Reactions

The synthesis of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. Although specific synthesis pathways are not detailed in the available literature, quinoline derivatives are often synthesized through reactions involving the formation of the quinoline ring followed by functionalization with the desired substituents.

Biological Activities and Potential Applications

Quinoline derivatives, including Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate, have been studied for their potential biological activities. These compounds exhibit a range of pharmacological effects, including antimicrobial and anticancer properties. The specific biological activities of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate require further investigation to elucidate its mechanisms of action.

Potential Biological ActivityDescription
Antimicrobial ActivityPotential against bacterial strains
Anticancer ActivityInhibition of pathways involved in cancer progression
Enzyme InhibitionInteraction with various enzymes implicated in disease processes

Interaction Studies and Mechanisms

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